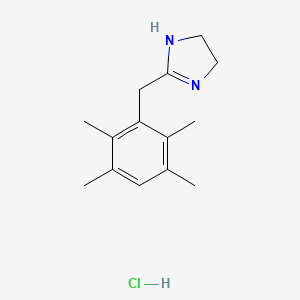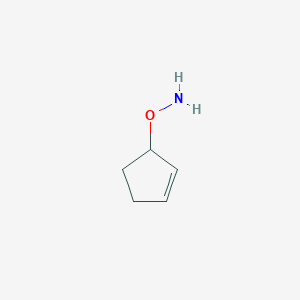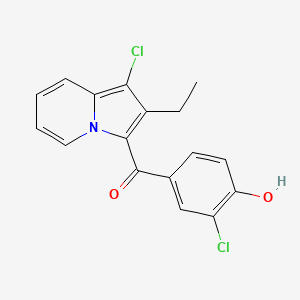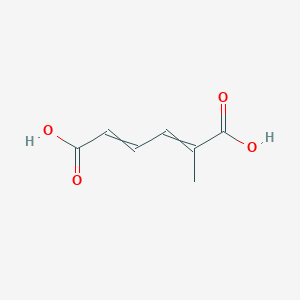
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is an organic compound with the molecular formula C7H8O4 It is a diene acid with two conjugated double bonds and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with maleic anhydride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the (2Z,4Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The conjugated double bonds and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A similar compound with ester groups instead of carboxylic acid groups.
2,4-Hexadiene, (E,E)-: A related compound with similar double bond configuration but lacking carboxylic acid groups.
2,4-Hexadienedioic acid, diethyl ester: Another ester derivative with ethyl groups.
Uniqueness
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is unique due to its specific (2Z,4Z) configuration and the presence of a methyl group, which influences its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
特性
CAS番号 |
76799-84-3 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
2-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O4/c1-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11) |
InChIキー |
VCPQFDRBOZTBAO-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


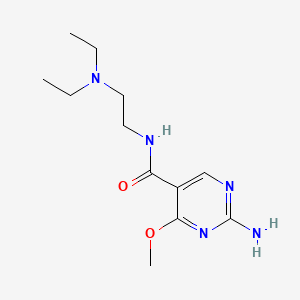
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
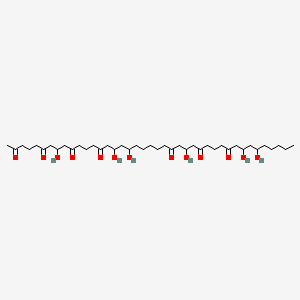
silane](/img/structure/B14454401.png)
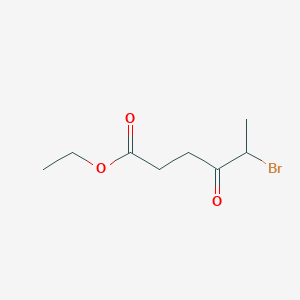
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
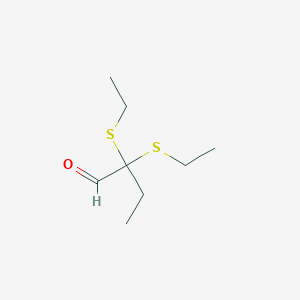
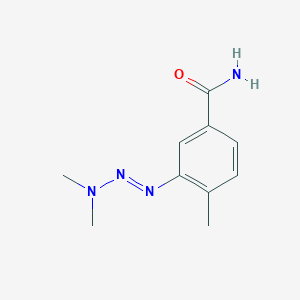
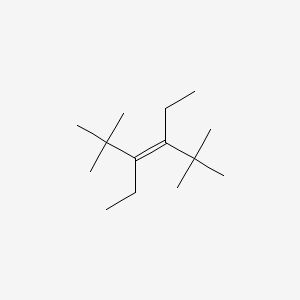

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
